Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is a significant compound within the quinoxaline family, recognized for its unique bicyclic structure that combines a benzene ring and a pyrazine ring. This compound is characterized by the presence of both an oxo group and a carboxylate group, which contribute to its reactivity and versatility in various chemical applications. The molecular formula for this compound is with a molecular weight of approximately 218.21 g/mol. Its CAS number is 1446786-32-8, indicating its identification in chemical databases .
The synthesis of Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous processes where reactants are fed into reactors under controlled conditions to optimize yield and efficiency.
Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is capable of undergoing several types of chemical reactions:
The mechanism of action for Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.21 g/mol |
| Melting Point | >300 °C |
| Solubility | Soluble in organic solvents like ethanol and methanol |
The compound is classified as an irritant; therefore, appropriate safety measures should be taken when handling it .
Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate has several scientific applications:
The quinoxaline nucleus contributes to pharmacological activity through three primary mechanisms:
Table 1: Key Structural Contributions of Quinoxaline Core and Common Substituents
| Structural Feature | Role in Bioactivity | Example in Target Compound |
|---|---|---|
| Quinoxaline Bicyclic System | Planarity for DNA/enzyme intercalation; π-stacking surfaces | Core scaffold enabling target binding [4] [5] |
| 2-Oxo-1,2-dihydro Group (Lactam) | Hydrogen bond donor (NH) and acceptor (C=O); stabilizes tautomeric form | Forms H-bonds with EGFR or COX-2 catalytic residues [4] |
| N1-Alkylation (e.g., Methyl) | Blocks N1-H tautomerism; modulates lipophilicity & metabolic stability | 1,3-Dimethyl group enhances stability [3] [6] |
| N3-Alkylation (e.g., Methyl) | Prevents undesired N-oxidation; fine-tunes electron density of the core | Synergistic effect with N1-methyl [3] |
| C6-Substitution Position | Projects substituents into solvent-exposed regions of target enzymes | Carboxylate/ester group at C6 optimizes binding [2] [6] |
Strategic substitution at specific positions on the quinoxaline scaffold is critical for optimizing pharmacological properties. In Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate (CAS No: 1446786-32-8 [2]), the 1,3-dimethyl and 6-carboxylate ester groups confer distinct advantages:
Table 2: Molecular Docking Profile of Related Quinoxaline-6-carboxylic Acid Derivatives into EGFR and COX-2
| Compound | Core Structure | EGFR IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Key Binding Interactions |
|---|---|---|---|---|
| 4a | 1,3-Dimethyl-2-oxo-6-carboxylic acid | 0.3 | 1.17 | EGFR: H-bond (Lactam NH-Gln767), van der Waals (N-methyl groups), Ionic (Carboxylate-Mg²⁺). COX-2: Ionic (Carboxylate-Arg513), π-stacking [4] |
| 13 | Modified 1,3-Dimethyl-2-oxo-6-carboxylic acid | 0.4 | 0.46 | EGFR: Similar to 4a + additional H-bonds from auxiliary heterocycle. COX-2: Stronger ionic bond + H-bond to Tyr355 [4] |
| 5 | Modified 1,3-Dimethyl-2-oxo-6-carboxylic acid | 0.9 | 0.83 | EGFR: Core interactions present. COX-2: Standard carboxylate-Arg513 bond, enhanced hydrophobic contacts [4] |
The synergistic effect of the 1,3-dimethyl and 6-carboxylate/ester groups creates a pharmacophoric motif optimized for dual inhibition profiles (e.g., EGFR/COX-2), leveraging the role of inflammation in cancer progression. This aligns with the strategy of developing dual-acting anti-inflammatory/anticancer agents targeting interconnected pathways [4]. Furthermore, these substituents contribute favorably to drug-likeness parameters, generally complying with Lipinski's rule of five and Veber's standards for oral bioavailability observed in potent analogs [4].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: